molecular formula C23H29N5O3 B2668174 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194901-54-5

4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2668174
CAS No.: 2194901-54-5
M. Wt: 423.517
InChI Key: IFHMDGHUIRLWHV-UHFFFAOYSA-N
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Description

This compound is a triazol-5-one derivative featuring a cyclopropyl group, a piperidinyl moiety substituted with an indole-acetyl chain, and a 2-methoxyethyl side chain. The methoxyethyl group may enhance solubility, while the cyclopropyl ring could confer conformational rigidity, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

4-cyclopropyl-5-[1-(2-indol-1-ylacetyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-31-14-13-27-23(30)28(19-8-9-19)22(24-27)18-6-4-11-26(15-18)21(29)16-25-12-10-17-5-2-3-7-20(17)25/h2-3,5,7,10,12,18-19H,4,6,8-9,11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHMDGHUIRLWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C=CC4=CC=CC=C43)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the construction of the piperidine ring, and the introduction of the triazole ring. Common synthetic routes may involve:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic or acidic conditions.

    Introduction of the Triazole Ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name / Identifier Key Substituents Structural Differences vs. Target Compound Potential Applications/Notes References
Target Compound : 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one - Indole-acetyl group
- Methoxyethyl chain
- Cyclopropyl
N/A Likely medicinal (e.g., CNS or kinase targets)
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride - Cyclopropyl
- Triazole-piperidine core
Lacks indole-acetyl and methoxyethyl groups; simpler structure Intermediate or scaffold for further functionalization
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one - Bromophenyl-acetyl group
- Phenyl substituent
Bromophenyl instead of indole; phenyl at triazolone position Possible antimicrobial or anticancer applications (bromine enhances lipophilicity)
Carfentrazone-ethyl (from triazolinone herbicides) - Chlorophenyl
- Trifluoromethyl
- Ethyl ester
Optimized for herbicidal activity; lacks piperidine/indole Agricultural use (inhibits protoporphyrinogen oxidase)
5-{1-[2-(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one - Phenoxy-acetyl group
- Chloro-methylphenyl
Phenoxy-acetyl instead of indole-acetyl; chloro-methyl group enhances electrophilicity Potential herbicide or enzyme inhibitor

Key Observations:

Indole vs. In contrast, bromophenyl () or chlorophenyl () groups prioritize lipophilicity and steric bulk, which may suit membrane penetration or enzyme inhibition.

Methoxyethyl Chain : This hydrophilic substituent differentiates the target compound from analogs with phenyl or halogenated groups (e.g., ), likely improving aqueous solubility and pharmacokinetics.

Cyclopropyl Group: Shared with , this moiety may reduce conformational flexibility, enhancing target selectivity compared to non-cyclopropyl analogs.

Piperidine Modifications : The indole-acetylated piperidine in the target compound contrasts with simpler piperidine-triazole hybrids (), suggesting tailored receptor interactions.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s complexity may require multi-step synthesis, whereas simpler analogs like are more straightforward to prepare.
  • Biological Activity : Indole-containing analogs are often explored in medicinal chemistry (e.g., kinase inhibitors), while halogenated derivatives () may exhibit antimicrobial or cytotoxic properties.
  • Physicochemical Properties :
    • logP : The indole and methoxyethyl groups balance lipophilicity (indole) and hydrophilicity (methoxyethyl), whereas bromophenyl analogs () have higher logP values.
    • Molecular Weight : The target compound (estimated >500 g/mol) may face challenges in bioavailability compared to smaller analogs like .

Biological Activity

The compound 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural complexity of this compound is significant, featuring multiple pharmacophores that may contribute to its biological activity. The key components include:

  • Cyclopropyl group : Often associated with enhanced binding affinity to biological targets.
  • Indole moiety : Known for its diverse biological properties including anticancer and antimicrobial activities.
  • Piperidine ring : Commonly found in many pharmaceuticals due to its ability to interact with various receptors.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in disease pathways, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine and indole components can modulate neurotransmitter receptors, influencing neurological processes.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to 4-cyclopropyl derivatives show significant antimicrobial properties. For instance:

  • Compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The indole component is well-documented for its anticancer effects. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

A study conducted on structurally related compounds revealed that specific derivatives exhibited IC50 values significantly lower than standard antibiotics. For example:

CompoundIC50 (µM)Target
Compound A2.14 ± 0.003AChE
Compound B0.63 ± 0.001Urease
Compound C21.25 ± 0.15Standard (Thiourea)

This highlights the potential of these compounds as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the indole-containing derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

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